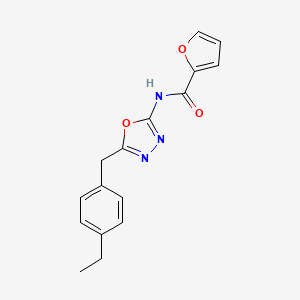

N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[5-[(4-ethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-2-11-5-7-12(8-6-11)10-14-18-19-16(22-14)17-15(20)13-4-3-9-21-13/h3-9H,2,10H2,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVSOBMBKPPCHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor such as a diketone or an aldehyde.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the oxadiazole-furan intermediate with an amine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a furan-2-carboxamide backbone attached to a 1,3,4-oxadiazole ring substituted with a 4-ethylbenzyl group. This unique structure contributes to its potential applications in various fields. The synthesis typically involves several steps that may vary based on specific reagents and conditions used but generally follow established protocols for heterocyclic compounds.

Medicinal Chemistry Applications

Anticancer Activity : Compounds with oxadiazole moieties have been investigated for their potential as anticancer agents. For instance, structural analogs have shown promising results as inhibitors of various kinases involved in cancer progression. The unique substituents in N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide may enhance its binding affinity to specific targets within cancer cells .

Antimicrobial Properties : The oxadiazole ring is known for its antibacterial and antifungal activities. Preliminary studies suggest that this compound could exhibit similar properties, making it a candidate for developing new antimicrobial agents .

Neuropharmacological Effects : Research indicates that derivatives of oxadiazoles can influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. The specific structure of this compound may allow it to modulate ion channels or receptors involved in neuronal signaling .

Material Science Applications

Fluorescent Materials : The incorporation of furan and oxadiazole units can lead to compounds with interesting photophysical properties. This compound has potential applications in the development of fluorescent materials for sensors or imaging technologies due to its unique electronic structure .

Polymer Chemistry : The compound can serve as a building block in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may improve the material's performance in various applications ranging from coatings to biomedical devices .

Case Studies

- Anticancer Drug Development : A study focused on the synthesis of various 1,3,4-oxadiazole derivatives highlighted the potential of these compounds as RET kinase inhibitors. This compound was among the compounds tested and showed significant inhibitory activity against cancer cell lines .

- Antimicrobial Testing : In vitro studies evaluated the antibacterial efficacy of several oxadiazole derivatives against common pathogens. This compound demonstrated notable activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole and furan rings may facilitate binding to specific sites, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Comparisons

The table below summarizes key structural features and properties of the target compound and its analogues:

*Estimated based on molecular formula (C₁₈H₁₉N₃O₃).

Key Observations:

- Electron-withdrawing groups (e.g., fluorine in ’s compound) may increase metabolic stability but reduce bioavailability due to higher polarity . Thioether linkages (e.g., 2a , ) confer distinct electronic profiles and reactivity, often correlating with antimicrobial activity but introducing synthetic complexity.

Molecular Weight and Bioactivity :

Insecticidal and Growth Regulation Activity

- Target Compound vs. a5 : The substitution of phenyl (in a5 ) with 4-ethylbenzyl likely enhances hydrophobic interactions with insect chitin synthases or juvenile hormone receptors, a mechanism observed in analogous insect growth regulators.

- Thioether-Containing Analogues (2a ) : These exhibit antimicrobial activity via thiol-disulfide exchange mechanisms, a pathway less relevant to the target compound’s inferred insecticidal mode of action.

Antimicrobial vs. Insecticidal Selectivity

- The benzofuran-oxadiazole hybrid 2a demonstrates potent antimicrobial activity, attributed to the benzofuran moiety’s planar structure intercalating with microbial DNA. In contrast, the target compound’s furan-oxadiazole scaffold may prioritize enzyme inhibition (e.g., acetylcholinesterase in insects).

Biological Activity

N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a synthetic compound characterized by its unique structural features, which include a furan moiety and an oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. The general synthetic pathway includes:

- Formation of the oxadiazole ring through cyclization reactions involving appropriate precursors.

- Substitution reactions to introduce the 4-ethylbenzyl group.

- Final coupling to attach the furan-2-carboxamide moiety.

Structural Characteristics

The compound's structure can be represented as follows:

This structure contributes to its diverse biological activities by allowing interactions with various biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on oxadiazole derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Tested Strains | Activity Level |

|---|---|---|

| Oxadiazole A | S. aureus | Moderate |

| Oxadiazole B | P. aeruginosa | High |

| Oxadiazole C | E. coli | Low |

Anticonvulsant Activity

In a study focused on benzothiazole derivatives with oxadiazole rings, several compounds demonstrated potent anticonvulsant activity in both in silico and in vivo models. The molecular docking studies revealed strong binding affinities with specific targets related to seizure pathways .

Table 2: Anticonvulsant Activity of Benzothiazole-Oxadiazole Derivatives

| Compound ID | Binding Affinity (kcal/mol) | Seizure Model Tested |

|---|---|---|

| 5h | -9.5 | Maximal Electroshock |

| 5k | -8.7 | PTZ-induced Seizures |

| 5m | -9.0 | Maximal Electroshock |

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biochemical pathways. Molecular docking studies suggest that the compound may act as an inhibitor or modulator of certain targets involved in disease processes .

Case Studies

Several case studies have documented the efficacy of similar oxadiazole derivatives in treating various conditions:

- Antimicrobial Efficacy : A study demonstrated that a series of oxadiazoles showed varying degrees of antibacterial activity against clinical strains resistant to conventional antibiotics .

- Anticonvulsant Efficacy : In vivo experiments indicated that specific derivatives significantly reduced seizure duration and frequency compared to standard treatments like phenytoin .

Q & A

Q. What are the key steps in synthesizing N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide?

- Methodological Answer : The synthesis typically involves a multi-step process:

Formation of the oxadiazole core : Cyclization of furan-2-carbohydrazide derivatives with appropriate benzaldehyde analogs under acidic conditions (e.g., using POCl₃ or H₂SO₄) to form the 1,3,4-oxadiazole ring .

Functionalization : Introduction of the 4-ethylbenzyl group via nucleophilic substitution or coupling reactions.

Purification : Column chromatography or recrystallization in solvents like ethanol/water mixtures to achieve >95% purity.

Key parameters include temperature control (60–80°C for cyclization) and stoichiometric ratios of reagents to minimize by-products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the furan ring (δ 6.5–7.5 ppm for protons) and oxadiazole moiety (δ 160–165 ppm for carbonyl carbons).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~353.3 for C₁₇H₁₅N₃O₃).

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and 3100 cm⁻¹ (aromatic C-H) confirm functional groups .

Q. How is the compound’s solubility optimized for biological assays?

- Methodological Answer :

- Use co-solvents like DMSO (≤1% v/v) for initial stock solutions.

- Adjust pH with buffers (e.g., PBS) to enhance aqueous solubility.

- For hydrophobic derivatives, employ surfactants (e.g., Tween-80) or lipid-based formulations .

Advanced Research Questions

Q. What computational strategies are used to predict binding mechanisms of this oxadiazole derivative?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with target proteins (e.g., Mycobacterium tuberculosis Enoyl-ACP reductase). Key residues (e.g., NAD-binding sites) are prioritized for binding energy calculations .

- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD and hydrogen-bond occupancy .

- ADMET Prediction : SwissADME or ProTox-II evaluate pharmacokinetic properties (e.g., LogP ~3.2 for moderate lipophilicity) .

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer :

- X-ray Diffraction : Single-crystal analysis using SHELXL refines bond lengths (e.g., C-O in oxadiazole: ~1.36 Å) and dihedral angles (e.g., furan-oxadiazole plane: ~15° tilt) .

- Hydrogen Bonding Networks : Identify intermolecular interactions (e.g., N-H···O=C) stabilizing the crystal lattice, which influence solid-state reactivity .

Q. How should researchers address contradictory bioactivity data across different assays?

- Methodological Answer :

- Dose-Response Validation : Repeat assays (e.g., MIC for antimicrobial activity) with standardized inoculum sizes and positive controls (e.g., ciprofloxacin for bacterial assays).

- Metabolic Interference Checks : Use hepatic microsome models to rule out false positives from compound degradation .

- Orthogonal Assays : Cross-validate using fluorescence-based (e.g., alamar blue) and luminescence-based (e.g., ATP quantification) methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.